molecular formula C15H17IN2O2 B1322771 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 473927-69-4

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No. B1322771
M. Wt: 384.21 g/mol
InChI Key: UWWMPOYYIGCWEH-UHFFFAOYSA-N
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Patent
US07153960B2

Procedure details

A solution of chloro[(4-methoxyphenyl)hydrazono]acetic acid ethyl ester (34, 100 g, 0.39 mol) in EtOAc (800 mL) was treated with 1-(4-iodo-phenyl)-3-morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one (10, 150 g, 0.39 mol, 1.0 equiv) at 0–5° C. under N2, and the resulting reaction mixture was treated with triethylamine (TEA, 78.8 g, 109 mL, 0.78 mol, 2.0 equiv) at 0–5° C. under N2. The reaction mixture was then warmed up to room temperature for 30 min before being warmed up to reflux for an additional 6 h. When HPLC and TLC showed that the reaction was complete, the reaction mixture was cooled down to 5–10° C. before being treated dropwise with 4.0 N aqueous HCl solution (488 mL, 1.95 mol, 5.0 equiv) at 0–5° C. The resulting mixture was stirred at 5–20° C. for 4 h. The resulting slurry was then treated with water (400 mL) before being stirred at 5–20° C. for an additional 30 min. The solids were collected by filtration, washed with water (2×200 mL) and 50% of isopropyl acetate/hexane (2×200 mL), dried in vacuo at 40–45° C. for 12 h. The crude desired 1-(4-methoxy-phenyl)-6-(4-iodo-phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (55, 175.5 g, 201.8 g theoretical, 87% for two steps) was obtained as pale-yellow solids, which was found to be essentially pure to do the following reaction without further purification. For 55, CIMS m/z 518 (M++H, C22H20IN3O4).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step Two
Name
Quantity
488 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5](Cl)=[N:6][NH:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)[CH3:2].[I:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]2[CH2:30][CH2:29][CH:28]=[C:27](N3CCOCC3)[C:26]2=[O:37])=[CH:21][CH:20]=1.C(N(CC)CC)C.Cl>CCOC(C)=O.O>[CH2:1]([O:3][C:4]([C:5]1[C:28]2[CH2:29][CH2:30][N:25]([C:22]3[CH:23]=[CH:24][C:19]([I:18])=[CH:20][CH:21]=3)[C:26](=[O:37])[C:27]=2[N:7]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[N:6]=1)=[O:17])[CH3:2]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(C(=NNC1=CC=C(C=C1)OC)Cl)=O
Name
Quantity
150 g
Type
reactant
Smiles
IC1=CC=C(C=C1)N1C(C(=CCC1)N1CCOCC1)=O
Name
Quantity
800 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
109 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
488 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 5–20° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
before being warmed up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to 5–10° C.
STIRRING
Type
STIRRING
Details
before being stirred at 5–20° C. for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water (2×200 mL) and 50% of isopropyl acetate/hexane (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40–45° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C=2C(N(CCC21)C2=CC=C(C=C2)I)=O)C2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 175.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.